
1-Isopropylpiperazine dihydrochloride
Descripción general
Descripción
1-Isopropylpiperazine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2 . It is also known by other names such as n-isopropylpiperazine, 1-propan-2-yl piperazine, and isopropyl piperazine .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms . The molecular weight is 128.22 g/mol . The compound has a total of 25 bonds, including 9 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
This compound is a clear liquid at 20°C . It has a molecular weight of 128.22 g/mol . The boiling point is 178°C , and the flash point is 54°C .Aplicaciones Científicas De Investigación
Ecological Risk Assessment
- Atrazine in North American Surface Waters : A study assessing the ecological risk of atrazine, a herbicide containing an isopropyl group similar to 1-Isopropylpiperazine dihydrochloride, in North American surface waters. It analyzed the exposure of atrazine in rivers, streams, and lakes, and its effects on aquatic ecosystems (Solomon et al., 1996).
Synthesis and Biological Activity
- Total Synthesis of Spirotryprostatin A : Research on the synthesis of spirotryprostatin A, involving the use of isopropyl groups in chemical reactions, which might be relevant to the study of this compound (Edmondson et al., 1999).
Degradation and Environmental Impact
- Degradation of Chlorotriazine Pesticides by Sulfate Radicals : This study investigates the degradation of chlorotriazine pesticides, which include isopropyl groups, in the environment. It provides insights into how similar compounds might behave in natural settings (Lutze et al., 2015).
Analytical Methods
- Spectrophotometric Determination of Atrazine : An analysis method for determining atrazine, a compound with structural similarities to this compound. This could be relevant for analyzing and quantifying such compounds in various samples (Das & Gupta, 1996).
Neurodegenerative Effects
- Atrazine and Neurodegenerative Effects : Investigating the effects of atrazine, which shares structural components with this compound, on dopaminergic neurons. This study could provide insights into the potential neurotoxicity of similar compounds (Song et al., 2015).
Mecanismo De Acción
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, including cyclization of 1,2-diamine derivatives with sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Safety and Hazards
1-Isopropylpiperazine dihydrochloride is considered hazardous. It is flammable and toxic in contact with skin. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and washing face, hands, and any exposed skin thoroughly after handling .
Propiedades
IUPAC Name |
1-propan-2-ylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(2)9-5-3-8-4-6-9;;/h7-8H,3-6H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTNXJQQOXWSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNCC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid](/img/structure/B3163660.png)
![[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B3163672.png)
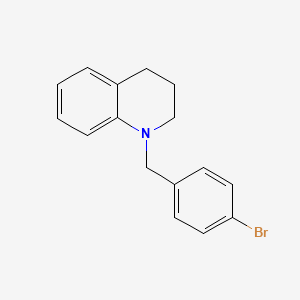

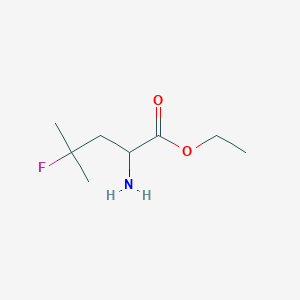
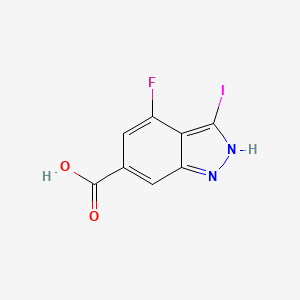
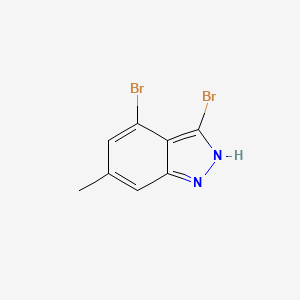

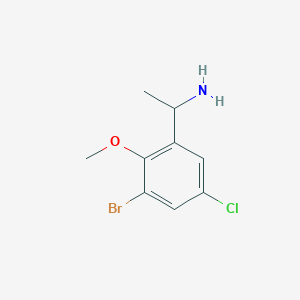

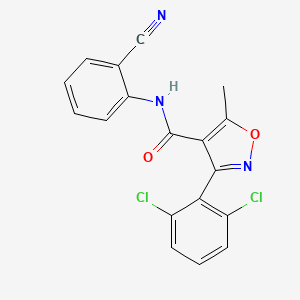
![methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B3163750.png)
![2,2,2-trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3163751.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid](/img/structure/B3163760.png)